REACTION_CXSMILES
|
N1(CCO[C:10]2[CH:30]=[CH:29][C:13]([N:14]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[C:15](=[O:22])[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:12][CH:11]=2)CCCCC1.OC1C=CC(N(C2C=CC=CC=2)C(=O)C2C=CC=CC=2)=CC=1.N1(CCCl)CCCCC1.C[O-].[Na+]>>[C:13]1([N:14]([C:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:12]=[CH:11][CH:10]=[CH:30][CH:29]=1 |f:3.4|
|
Name
|
4'-[2-(1-Piperidyl)ethoxy]-N-phenylbenzanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCOC1=CC=C(N(C(C2=CC=CC=C2)=O)C2=CC=CC=C2)C=C1
|
Name
|
4'-hydroxy-N-phenylbenzanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(N(C(C2=CC=CC=C2)=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCl
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared from 11.5 g
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from benzene-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=CC=C1)C(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |